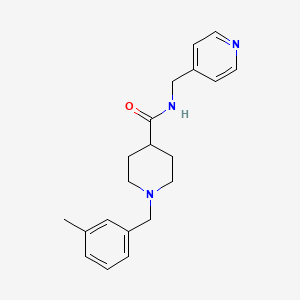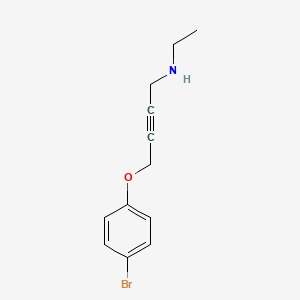![molecular formula C18H34N2 B5025734 1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane, commonly known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the field of neuroscience.
Mécanisme D'action
WIN 35428 works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, WIN 35428 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling. This results in a feeling of euphoria and increased motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of WIN 35428 are primarily related to its ability to increase dopamine levels in the brain. This leads to enhanced dopamine signaling, which is associated with increased motivation, reward, and pleasure. However, prolonged use of WIN 35428 can lead to the development of tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using WIN 35428 in lab experiments include its potent dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the limitations of using WIN 35428 in lab experiments include its complex synthesis method, which requires specialized equipment and expertise, and its potential for inducing addiction in prolonged use.
Orientations Futures
There are several future directions for the research on WIN 35428. One potential area of research is the development of new dopamine reuptake inhibitors that are more potent and selective than WIN 35428. Another area of research is the investigation of the potential therapeutic applications of WIN 35428 in the treatment of Parkinson's disease, ADHD, and drug addiction. Additionally, future research could focus on the development of new methods for synthesizing WIN 35428 that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of WIN 35428 involves several steps, including the condensation of 3,4-dihydroxyphenylacetone with 1-methyl-4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 1-bromo-3-chloropropane. The synthesis of WIN 35428 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
WIN 35428 has been extensively studied for its potential applications in the field of neuroscience. It is a potent dopamine reuptake inhibitor and has been shown to increase dopamine levels in the brain. This makes it a potential candidate for the treatment of several neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
1,3,3-trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2/c1-5-8-19-9-6-15(7-10-19)20-14-18(4)12-16(20)11-17(2,3)13-18/h15-16H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKNMBPZRXEFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CC3(CC2CC(C3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5025652.png)
![ethyl 4-({2-(acetylamino)-3-[4-(acetyloxy)-3-methoxyphenyl]acryloyl}amino)benzoate](/img/structure/B5025658.png)

![5'-tert-butyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5025670.png)

![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid](/img/structure/B5025679.png)
![4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5025682.png)
![ethyl 2-methyl-4-[(3-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5025696.png)

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![2-methoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5025719.png)
![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B5025740.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)